molecular formula C5H7N B1213032 2-Methyl-2-butenenitrile CAS No. 4403-61-6

2-Methyl-2-butenenitrile

Cat. No. B1213032
CAS RN: 4403-61-6
M. Wt: 81.12 g/mol
InChI Key: IHXNSHZBFXGOJM-UHFFFAOYSA-N
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Description

2-Methyl-2-butenenitrile , also known as angeliconitrile , is a clear amber liquid with the chemical formula C5H7N . It is a nitrile compound that exhibits interesting properties and applications in various fields .


Synthesis Analysis

The synthesis of 2-Methyl-2-butenenitrile involves the reaction of appropriate starting materials. While there are several synthetic routes, one common method is the dehydration of angelic acid . This process typically employs acid-catalyzed dehydration to remove a water molecule from angelic acid, resulting in the formation of 2-Methyl-2-butenenitrile .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-butenenitrile consists of a butene backbone with a cyano group (–CN) attached to the second carbon atom. The compound exists in a cis configuration, as indicated by the (Z)- prefix in its IUPAC name: (Z)-2-methylbut-2-enenitrile .


Chemical Reactions Analysis

  • Polymerization : Like other nitriles, 2-Methyl-2-butenenitrile can undergo polymerization reactions .

Physical And Chemical Properties Analysis

  • Air Sensitivity : Sensitive to prolonged exposure to air .

Scientific Research Applications

Organic Synthesis

2-Methyl-2-butenenitrile serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing complex molecules. For instance, it can participate in hydrocyanation reactions to produce adiponitrile, a precursor to nylon . Additionally, its carbon-carbon double bond is reactive towards hydrogenation , halogenation , and cycloaddition reactions, providing pathways to synthesize pharmaceuticals and agrochemicals.

Catalysis Research

This compound is also significant in catalysis research. Studies have explored its role in nickel-catalyzed hydrocyanation of butadiene, which is crucial for understanding the mechanistic pathways and improving the selectivity of industrial processes . Such research can lead to more efficient and environmentally friendly catalytic systems.

Analytical Chemistry

In analytical chemistry, 2-Methyl-2-butenenitrile can be used as a standard for calibrating instruments like gas chromatographs. Its well-defined physical properties, such as boiling point and refractive index, make it suitable for this purpose .

Computational Chemistry

Finally, computational studies often use 2-Methyl-2-butenenitrile to model reactions and predict properties of nitrile-containing compounds. Density Functional Theory (DFT) calculations, for example, help elucidate the reaction mechanisms of its transformations, providing insights that guide experimental work .

Safety and Hazards

  • Reactivity : Nitriles like 2-Methyl-2-butenenitrile may polymerize in the presence of metals or metal compounds .

Future Directions

  • Industrial Applications : Explore its use in materials science or fine chemical synthesis .

Mechanism of Action

Mode of Action

2-Butenenitrile, 2-methyl- is a nitrile compound. Nitriles are known to undergo various chemical reactions, including polymerization in the presence of metals and some metal compounds . They can also react with strong oxidizing acids, leading to violent reactions . In biological systems, nitriles can be hydrolyzed in both aqueous acid and base to give carboxylic acids . These reactions could potentially alter the function of the compound’s targets, leading to changes in the biological system.

Biochemical Pathways

Nitriles, such as 2-Butenenitrile, 2-methyl-, are known to be part of various metabolic pathways in bacteria . They can be hydrolyzed to carboxylic acids, a reaction that generates heat . This process could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is known that this compound is highly flammable and may be sensitive to prolonged exposure to air . It is also insoluble in water , which could impact its bioavailability in aqueous biological systems.

Result of Action

It is known that nitriles can cause a variety of effects in biological systems, depending on their specific targets and the nature of their interactions with these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Butenenitrile, 2-methyl-. For instance, this compound is known to be sensitive to prolonged exposure to air . It is also insoluble in water , which could impact its behavior in aqueous environments. Furthermore, it is highly flammable , which could affect its stability and safety in certain environments.

properties

IUPAC Name

2-methylbut-2-enenitrile
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InChI

InChI=1S/C5H7N/c1-3-5(2)4-6/h3H,1-2H3
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InChI Key

IHXNSHZBFXGOJM-UHFFFAOYSA-N
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Canonical SMILES

CC=C(C)C#N
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Molecular Formula

C5H7N
Record name 2-METHYL-2-BUTENENITRILE
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DSSTOX Substance ID

DTXSID0025577
Record name 2-Methyl-2-butenenitrile
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Molecular Weight

81.12 g/mol
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Physical Description

2-methyl-2-butenenitrile is a clear amber liquid. (NTP, 1992)
Record name 2-METHYL-2-BUTENENITRILE
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Flash Point

less than 67 °F (NTP, 1992)
Record name 2-METHYL-2-BUTENENITRILE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-METHYL-2-BUTENENITRILE
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Density

0.817 at 65.3 °F (NTP, 1992) - Less dense than water; will float
Record name 2-METHYL-2-BUTENENITRILE
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Vapor Pressure

74.3 mmHg at 75 °F ; 148.2 mmHg at 111 °F; 293.8 mmHg at 149 °F (NTP, 1992)
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Product Name

2-Butenenitrile, 2-methyl-

CAS RN

4403-61-6
Record name 2-METHYL-2-BUTENENITRILE
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Record name 2-Methyl-2-butenenitrile
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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